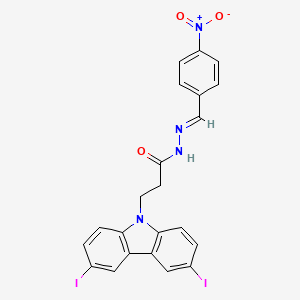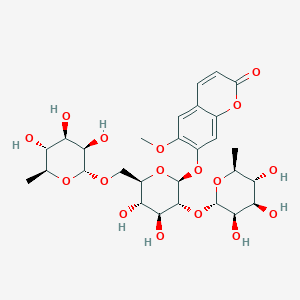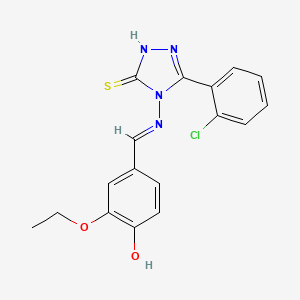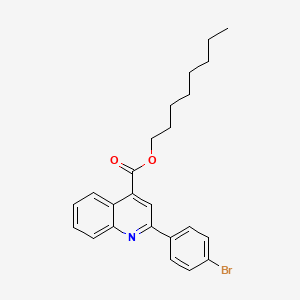
3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(4-nitrobenzylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-nitrobenzylidene)propanohydrazide is a complex organic compound that features a carbazole core substituted with diiodo groups and a nitrobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-nitrobenzylidene)propanohydrazide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Core: Starting with a carbazole precursor, iodination is carried out using iodine and an oxidizing agent to introduce the diiodo groups at the 3 and 6 positions.
Hydrazide Formation: The carbazole derivative is then reacted with a suitable hydrazine derivative to form the propanohydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 4-nitrobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Halogen substitution reactions can occur at the diiodo positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized carbazole derivatives.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Substituted carbazole derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or others depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
3,6-Diiodo-9H-carbazole: A simpler analog without the hydrazide and nitrobenzylidene groups.
N-(4-nitrobenzylidene)propanohydrazide: Lacks the carbazole core.
Other Carbazole Derivatives: Compounds with different substituents on the carbazole core.
Uniqueness
The uniqueness of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-nitrobenzylidene)propanohydrazide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H16I2N4O3 |
|---|---|
Molecular Weight |
638.2 g/mol |
IUPAC Name |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H16I2N4O3/c23-15-3-7-20-18(11-15)19-12-16(24)4-8-21(19)27(20)10-9-22(29)26-25-13-14-1-5-17(6-2-14)28(30)31/h1-8,11-13H,9-10H2,(H,26,29)/b25-13+ |
InChI Key |
QBEAKXVUBXJNTH-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid](/img/structure/B12039655.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039668.png)
![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12039672.png)


![Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12039688.png)

![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)




![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)
